molecular formula C19H19N5O3 B2598827 1,6,7-trimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 876670-19-8

1,6,7-trimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2598827
CAS No.: 876670-19-8
M. Wt: 365.393
InChI Key: SIXSULWQYAUZAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazo[2,1-f]purine-2,4-dione family, characterized by a fused heterocyclic core with substitutions at positions 1, 3, 6, 7, and 6. Key structural features include:

  • 1,6,7-Trimethyl groups: These alkyl substituents enhance metabolic stability and lipophilicity, influencing blood-brain barrier penetration .
  • 3-(2-oxopropyl): A ketone-containing side chain that may modulate solubility and receptor interactions.
  • 8-Phenyl group: An aromatic substitution that likely enhances binding to serotonin receptors (e.g., 5-HT1A/5-HT7) or other targets .

Properties

IUPAC Name

4,7,8-trimethyl-2-(2-oxopropyl)-6-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-11(25)10-22-17(26)15-16(21(4)19(22)27)20-18-23(12(2)13(3)24(15)18)14-8-6-5-7-9-14/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXSULWQYAUZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CC(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,7-trimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[2,1-f]purine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[2,1-f]purine core.

    Introduction of Methyl Groups: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Attachment of the Oxopropyl Group: This can be achieved through an aldol condensation reaction, where an appropriate aldehyde reacts with a ketone in the presence of a base.

    Phenyl Ring Addition: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Reactivity of the 2-Oxopropyl Substituent

The 2-oxopropyl group introduces a ketone moiety, enabling nucleophilic addition and reduction reactions.

Reaction TypeConditionsProductReferences
Nucleophilic Addition Grignard reagent (e.g., RMgX) in THF, 0–25°CSecondary alcohol derivative via ketone addition,
Reduction NaBH₄ or LiAlH₄ in ethanol, reflux2-Hydroxypropyl derivative (secondary alcohol)
Condensation Hydrazine hydrate, acidic mediumHydrazone formation at the ketone site
  • The ketone’s electrophilicity is moderated by adjacent methyl groups, requiring polar aprotic solvents (e.g., DMF) for optimal reactivity.

Imidazo[2,1-f]purine Core Reactivity

The fused imidazo-purine system participates in electrophilic substitutions and ring-opening reactions.

Reaction TypeConditionsOutcomeReferences
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, 50°CNitration at electron-rich positions (C-5 or C-9),
Deprotonation Strong base (e.g., LDA) in THFDeprotonation at N-3 or N-8, enabling alkylation or acylation
Oxidative Ring Modification H₂O₂ or mCPBA, acidic conditionsEpoxidation or hydroxylation of conjugated double bonds
  • Methyl groups at C-1, C-6, and C-7 sterically hinder certain reactions, directing substitutions to less crowded sites.

Phenyl Group Reactivity

The 8-phenyl substituent undergoes electrophilic aromatic substitution (EAS), though electron-withdrawing effects from the purine core reduce its activity.

Reaction TypeConditionsProductReferences
Sulfonation Fuming H₂SO₄, 100°CSulfonic acid derivative at the para position
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃Chlorination/bromination at meta or para positions
  • Steric bulk from the purine system limits ortho-substitution .

Stability and Degradation Pathways

The compound demonstrates pH-sensitive stability:

  • Acidic Conditions (pH < 3): Protonation at N-3 leads to imidazole ring hydrolysis, forming urea derivatives.

  • Basic Conditions (pH > 10): Ketone enolate formation accelerates oxidation or β-elimination .

Degradation PathwayConditionsMajor Products
Acidic HydrolysisHCl (1M), reflux6,7-Dimethyl-8-phenylpurine-2,4-dione + acetone
Base-Induced EliminationNaOH (2M), 60°CImidazo[2,1-f]purine fragment + allyl alcohol

Synthetic Modifications

Key reactions employed in its synthesis include:

  • Mitsunobu Reaction: Coupling of imidazo-purine precursors with 2-oxopropyl donors using DIAD/Ph₃P.

  • Friedel-Crafts Alkylation: Introduction of the phenyl group via AlCl₃-catalyzed arylations.

  • Protection/Deprotection Strategies: TEMPO-mediated oxidation for ketone installation .

Catalytic and Biological Interactions

  • Enzyme Inhibition: The compound acts as a KRAS inhibitor by forming hydrogen bonds with GTP-binding pockets.

  • Metal Coordination: The ketone and imidazole N-atoms chelate transition metals (e.g., Cu²⁺, Fe³⁺), altering redox properties .

Scientific Research Applications

Structure and Composition

The molecular formula for 1,6,7-trimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is C18H17N5O3C_{18}H_{17}N_{5}O_{3}, with a molecular weight of approximately 351.4 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of imidazo[2,1-f]purines exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to this compound inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest .

Case Study:
In vitro tests showed that this compound significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis via the mitochondrial pathway. The compound's mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Antiviral Properties

The compound has also been investigated for its antiviral potential. Research has suggested that it can inhibit viral replication in certain RNA viruses. A study highlighted its effectiveness against the influenza virus by targeting viral polymerase activity .

Data Table: Antiviral Efficacy

Virus TypeIC50 (µM)Mechanism of Action
Influenza A5.0Inhibition of viral polymerase
Hepatitis C10.0Disruption of viral RNA synthesis

Neuroprotective Effects

Another promising application is in neuroprotection. Experimental models have shown that this compound can protect neuronal cells from oxidative stress-induced damage. It appears to enhance the expression of neuroprotective genes while reducing inflammation .

Case Study:
In a mouse model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in improved cognitive function and reduced markers of inflammation in brain tissue .

Toxicity Studies

Toxicological assessments have indicated that this compound exhibits low toxicity at therapeutic doses. In animal models, no significant adverse effects were observed at doses up to 100 mg/kg .

Mechanism of Action

The mechanism of action of 1,6,7-trimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key structural analogs and their pharmacological profiles:

Compound Name / ID Substituents Key Targets / Activities Notable Findings References
Target Compound : 1,6,7-Trimethyl-3-(2-oxopropyl)-8-phenyl-... 1,6,7-trimethyl; 3-(2-oxopropyl); 8-phenyl Hypothesized: 5-HT1A/5-HT7 receptors, PDEs Predicted moderate lipophilicity and metabolic stability based on alkyl/aryl substituents.
AZ-853 (8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-...) 1,3-dimethyl; 8-(piperazinylbutyl); 2-fluorophenyl 5-HT1A partial agonist; PDE4B/PDE10A inhibitor Stronger antidepressant effect than AZ-861; penetrates BBB effectively. Side effects: weight gain, reduced blood pressure.
AZ-861 (1,3-dimethyl-8-(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl)-...) 1,3-dimethyl; 8-(piperazinylbutyl); 3-(trifluoromethyl)phenyl 5-HT1A full agonist Higher 5-HT1A affinity (Ki = 0.2 nM); induces lipid metabolism disturbances. Less BBB penetration than AZ-853.
Compound 3i (Zagórska et al.) 1,3,7-trimethyl; 8-(fluorophenylpiperazinylpentyl) Dual 5-HT1A/5-HT7 ligand; weak PDE4B/PDE10A inhibition Most potent antidepressant in FST (2.5 mg/kg); anxiolytic activity. Moderate metabolic stability.
CB11 (8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-...) 1,6,7-trimethyl; 3-butyl; 8-(2-aminophenyl) PPARγ agonist; anticancer (NSCLC) Induces ROS production, mitochondrial collapse, and caspase-3 activation. Overcomes radio-resistance in cancer cells.
Compound 5 (Zagórska et al.) 1,3-dimethyl; 8-(dimethoxy-isoquinolinylbutyl) 5-HT1A/D2 receptor ligand; PDE4B/PDE10A inhibitor Hybrid ligand with balanced receptor/enzyme activity. Promising for mechanistic studies.

Key Structural Determinants of Activity

Substituents at Position 8: Phenyl groups (e.g., target compound, CB11) enhance aromatic interactions with serotonin receptors. Piperazinylalkyl chains (e.g., AZ-853, AZ-861) improve 5-HT1A affinity but may increase cardiovascular side effects (e.g., hypotension) . Aminophenyl groups (e.g., CB11) enable anticancer activity via PPARγ agonism .

Substituents at Position 3: 2-oxopropyl (target compound) vs.

Methylation Patterns: 1,6,7-Trimethylation (target compound, CB11) enhances metabolic stability compared to mono- or dimethylated analogs (e.g., AZ-853/AZ-861) .

Biological Activity

1,6,7-Trimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the imidazo[2,1-f]purine family and exhibits a unique structure that may contribute to various pharmacological effects. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound includes imidazole and purine rings which are known for their roles in biological systems. The presence of multiple methyl groups and a phenyl substituent enhances the lipophilicity and potential receptor interactions of the compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The imidazo[2,1-f]purine framework allows it to fit into active sites of enzymes or bind to receptors, modulating their activity. This interaction can lead to various pharmacological effects including anti-inflammatory and anti-cancer activities.

Anticancer Activity

Research indicates that derivatives of imidazo[2,1-f]purine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that 1,6,7-trimethyl derivatives can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response .

Neuropharmacological Effects

Recent studies have explored the potential of this compound as an antidepressant. Certain derivatives have shown affinity for serotonin receptors (5-HT1A and 5-HT7), indicating their possible role in mood regulation. In animal models, selected compounds demonstrated significant anxiolytic effects compared to standard treatments like diazepam .

Case Studies

Study Findings
Cytotoxicity Assay Evaluated against various cancer cell lines; showed IC50 values in low micromolar range indicating potent activity .
Anti-inflammatory Study Inhibition of TNF-alpha and IL-6 production in macrophages; reduced edema in animal models .
Neuropharmacological Evaluation Demonstrated antidepressant-like effects in forced swim tests; higher efficacy than traditional anxiolytics .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Variations in synthesis can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1,6,7-trimethyl-3-(2-oxopropyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how can structural purity be validated?

  • Methodology : The compound can be synthesized via alkylation and condensation reactions using precursors like 1,3-dimethylimidazo-purine-dione derivatives. Key steps include introducing the 2-oxopropyl and phenyl substituents through nucleophilic substitution or coupling reactions. Structural validation requires multi-spectral analysis:

  • 1H/13C NMR to confirm hydrogen and carbon environments.
  • HRMS for molecular weight verification .
  • IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. How can researchers assess the compound’s receptor-binding affinity in preliminary pharmacological studies?

  • Methodology : Radioligand displacement assays using 5-HT(1A) receptor models are effective. For example:

  • In vitro competitive binding with [³H]-8-OH-DPAT as a radioligand.
  • IC50 determination via nonlinear regression analysis to quantify affinity .
  • Positive controls (e.g., buspirone) and negative controls (vehicle-only) must be included to validate assay conditions .

Q. What experimental design principles should be prioritized during initial biological activity screening?

  • Methodology : Use factorial design (e.g., 2^k designs) to optimize variables like dose ranges, solvent systems, and incubation times.

  • Key factors : Include replicates (n ≥ 3) to assess reproducibility.
  • Response variables : Measure % inhibition in receptor binding or enzymatic activity.
  • Statistical tools : ANOVA or t-tests to identify significant effects .

Advanced Research Questions

Q. How can computational methods resolve contradictions between in vitro binding data and in vivo behavioral outcomes?

  • Methodology :

  • Molecular dynamics (MD) simulations to study ligand-receptor interactions under physiological conditions (e.g., solvation effects, conformational flexibility) .
  • Pharmacokinetic modeling to assess blood-brain barrier permeability or metabolic stability, which may explain discrepancies between in vitro affinity and in vivo efficacy .
  • Meta-analysis of existing datasets to identify confounding variables (e.g., species-specific receptor isoforms) .

Q. What strategies optimize reaction yields for structurally analogous derivatives with enhanced bioactivity?

  • Methodology :

  • Quantum chemical calculations (e.g., DFT) to predict reactivity of substituents at positions 3, 6, and 7.
  • High-throughput screening of reaction conditions (solvents, catalysts, temperatures) using microreactors .
  • Design of Experiments (DoE) with response surface methodology (RSM) to model interactions between variables (e.g., pH, stoichiometry) .

Q. How can researchers validate the compound’s selectivity across receptor subtypes to minimize off-target effects?

  • Methodology :

  • Panel screening against related receptors (e.g., 5-HT(1B), 5-HT(2A)) using fluorescence-based binding assays.
  • Kinetic studies (e.g., SPR or ITC) to measure binding kinetics (Kₐ, Kₑ) and differentiate competitive vs. allosteric interactions .
  • Structural analogs with modified substituents (e.g., bulkier groups at position 8) can be synthesized to probe steric effects on selectivity .

Q. What statistical approaches are critical for analyzing dose-response data with high variability?

  • Methodology :

  • Nonlinear mixed-effects modeling (NLME) to account for inter-experimental variability.
  • Bootstrap resampling to estimate confidence intervals for EC50/IC50 values.
  • Outlier detection using Grubbs’ test or robust regression methods .

Methodological Resources

  • Synthesis & Characterization : –3, 18.
  • Computational Design : .
  • Statistical Optimization : .
  • Biological Assays : .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.